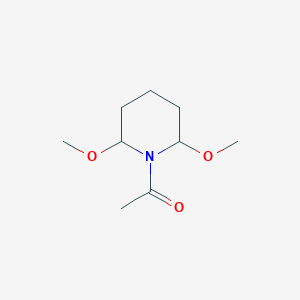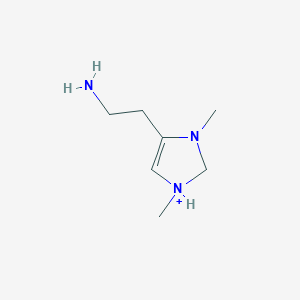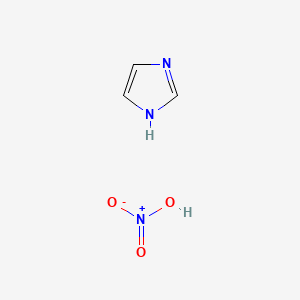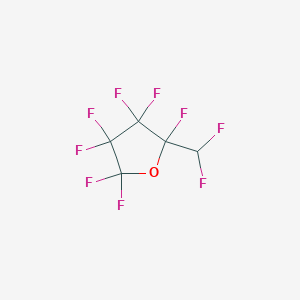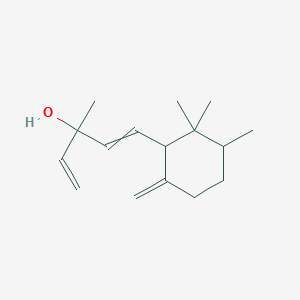
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclohexyl ring with multiple methyl groups and a penta-1,4-dien-3-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions, often involving the use of catalysts such as Lewis acids.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, using reagents like methyl iodide or methyl bromide.
Formation of the Penta-1,4-dien-3-ol Moiety: This step involves the formation of the penta-1,4-dien-3-ol moiety through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Amines
科学研究应用
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Gene Expression: Modulating the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)
Uniqueness
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is unique due to its specific structural features, including the presence of multiple methyl groups and a penta-1,4-dien-3-ol moiety
属性
CAS 编号 |
63309-10-4 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
3-methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C16H26O/c1-7-16(6,17)11-10-14-12(2)8-9-13(3)15(14,4)5/h7,10-11,13-14,17H,1-2,8-9H2,3-6H3 |
InChI 键 |
IXBCWCVIQMRANH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=C)C(C1(C)C)C=CC(C)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


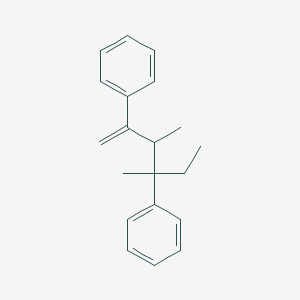
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
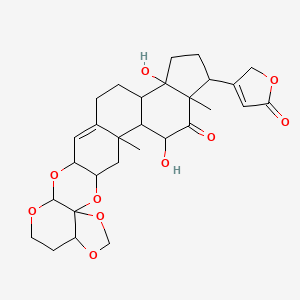
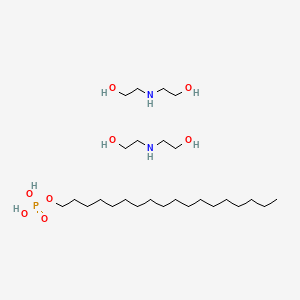
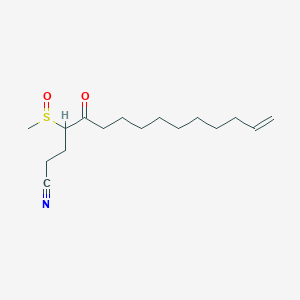
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
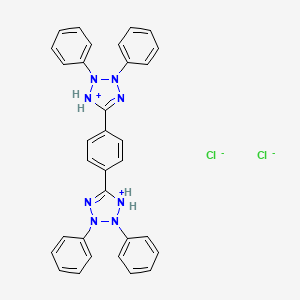
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
